molecular formula C14H16N2O2 B6333870 Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-41-6

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6333870
CAS No.: 1326810-41-6
M. Wt: 244.29 g/mol
InChI Key: DYPITNKGJVXECV-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a 2,4-dimethylphenyl group at the 5-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms of the compound.

    Substitution: The ester group can be substituted with other functional groups, such as amides or acids, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Materials Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the dimethyl groups on the phenyl ring, which can affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

    5-(2,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid: The carboxylic acid derivative, which can have different chemical properties and applications compared to the ester form.

The uniqueness of this compound lies in its specific structural features, such as the presence of the ethyl ester group and the 2,4-dimethylphenyl substituent, which can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 3-(2,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPITNKGJVXECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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